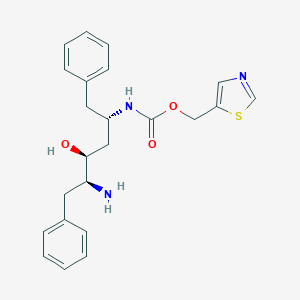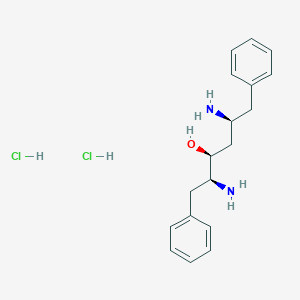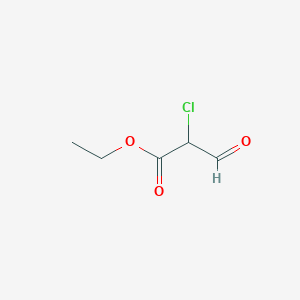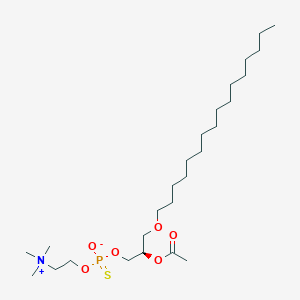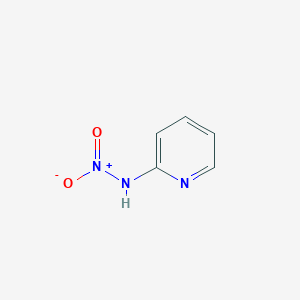
2-Nitraminopyridine
Übersicht
Beschreibung
Dimyristoylphosphatidylcholin ist ein Phosphatidylcholin, eine Art von Phospholipid. Es besteht aus Glycerin, Phosphat und Cholin und ist ein entscheidender Bestandteil von Zellmembranen. Dimyristoylphosphatidylcholin wird häufig bei der Herstellung von Liposomen verwendet, die sphärische Vesikel mit einer Phospholipid-Doppelschicht sind. Diese Liposomen werden aufgrund ihrer Biokompatibilität und Fähigkeit, sowohl hydrophile als auch hydrophobe Substanzen einzukapseln, in verschiedenen biomedizinischen Anwendungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Dimyristoylphosphatidylcholin kann durch Veresterung von Glycerin mit Myristinsäure und anschließende Phosphorylierung des resultierenden Diglycerids mit Phosphocholin synthetisiert werden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan oder Chloroform sowie Katalysatoren wie Dicyclohexylcarbodiimid (DCC), um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Dimyristoylphosphatidylcholin häufig unter Verwendung großtechnischer chemischer Synthesetechniken hergestellt. Der Prozess umfasst die gleichen grundlegenden Schritte wie die Laborsynthese, ist aber auf höhere Ausbeuten und Reinheit optimiert. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsmethoden wie der Hochleistungsflüssigchromatographie (HPLC) gewährleistet die effiziente Produktion von hochwertigem Dimyristoylphosphatidylcholin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimyristoylphosphatidylcholine can be synthesized through the esterification of glycerol with myristic acid, followed by the phosphorylation of the resulting diglyceride with phosphocholine. The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, dimyristoylphosphatidylcholine is often produced using large-scale chemical synthesis techniques. The process involves the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality dimyristoylphosphatidylcholine .
Analyse Chemischer Reaktionen
Reaktionstypen
Dimyristoylphosphatidylcholin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die ungesättigten Fettsäureketten in Dimyristoylphosphatidylcholin können oxidiert werden, was zur Bildung von Lipidperoxiden führt.
Hydrolyse: Die Esterbindungen in Dimyristoylphosphatidylcholin können durch Phospholipasen hydrolysiert werden, was zur Freisetzung von freien Fettsäuren und Glycerophosphocholin führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff. Die Reaktion wird typischerweise unter milden Bedingungen durchgeführt, um eine weitgehende Degradation des Lipids zu verhindern.
Hydrolyse: Phospholipasen, wie Phospholipase A2, werden häufig zur Hydrolyse von Dimyristoylphosphatidylcholin verwendet. Die Reaktion wird normalerweise in wässrigen Puffern bei physiologischem pH-Wert und Temperatur durchgeführt.
Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Nukleophilen wie Aminen oder Thiolen unter basischen Bedingungen.
Hauptprodukte
Oxidation: Lipidperoxide und Aldehyde.
Hydrolyse: Freie Fettsäuren und Glycerophosphocholin.
Substitution: Modifizierte Phospholipide mit verschiedenen Kopfgruppen.
Wissenschaftliche Forschungsanwendungen
Dimyristoylphosphatidylcholin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellphospholipid in Studien zur Membrandynamik und Lipid-Protein-Wechselwirkungen verwendet.
Biologie: Wird zur Herstellung von Liposomen für die Medikamentenverabreichung, Gentherapie und Impfstoffentwicklung verwendet.
Medizin: Wird in der Formulierung von liposomalen Arzneimitteln verwendet, um ihre Bioverfügbarkeit zu verbessern und die Toxizität zu reduzieren.
Industrie: Anwendung bei der Entwicklung von Nanocarriern für die gezielte Medikamentenverabreichung und die diagnostische Bildgebung
Wirkmechanismus
Dimyristoylphosphatidylcholin übt seine Wirkungen hauptsächlich durch seine Rolle bei der Bildung von Lipiddoppelschichten aus. Die hydrophoben Fettsäureketten interagieren miteinander, während die hydrophilen Phosphat- und Cholingruppen der wässrigen Umgebung zugewandt sind, wodurch eine stabile Doppelschichtstruktur entsteht. Diese Doppelschicht dient als Barriere für den Durchtritt von Ionen und Molekülen, wodurch die Integrität der Zelle erhalten bleibt und die kontrollierte Freisetzung von eingekapselten Substanzen ermöglicht wird .
Wirkmechanismus
Dimyristoylphosphatidylcholine exerts its effects primarily through its role in forming lipid bilayers. The hydrophobic fatty acid chains interact with each other, while the hydrophilic phosphate and choline groups face the aqueous environment, creating a stable bilayer structure. This bilayer serves as a barrier to the passage of ions and molecules, thereby maintaining cellular integrity and facilitating the controlled release of encapsulated substances .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dipalmitoylphosphatidylcholin (DPPC): Ähnlich wie Dimyristoylphosphatidylcholin, jedoch mit längeren Fettsäureketten (16 Kohlenstoffe).
Dioleoylphosphatidylcholin (DOPC): Enthält ungesättigte Fettsäureketten, wodurch es flüssiger als Dimyristoylphosphatidylcholin ist.
Distearoylphosphatidylcholin (DSPC): Hat gesättigte Fettsäureketten mit 18 Kohlenstoffen, was zu einer höheren Schmelztemperatur im Vergleich zu Dimyristoylphosphatidylcholin führt.
Einzigartigkeit
Dimyristoylphosphatidylcholin ist aufgrund seiner spezifischen Fettsäurekettenlänge (14 Kohlenstoffe) einzigartig, die ein Gleichgewicht zwischen Fluidität und Stabilität in Lipiddoppelschichten bietet. Dies macht es besonders geeignet für Studien zur Membrandynamik und die Herstellung von Liposomen mit wünschenswerten Eigenschaften für die Medikamentenverabreichung und andere biomedizinische Anwendungen .
Eigenschaften
IUPAC Name |
N-pyridin-2-ylnitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZLEPNAKIFDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949353 | |
| Record name | N-Pyridin-2-ylnitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26482-54-2 | |
| Record name | N-Nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26482-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitraminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Pyridin-2-ylnitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROPYRIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





